1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

1-Benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 956411-88-4) is a tri-substituted pyrazole building block featuring a thiophene ring that imparts a computed XLogP3 of 2.7, distinct from phenyl analogs. This unique lipophilicity profile makes it a strategic starting point for medicinal chemistry campaigns focused on improving aqueous solubility or modulating logP-dependent pharmacokinetics. Supplied at ≥95% purity, it is suitable for use as an analytical reference standard (HPLC, LC-MS) and in focused library synthesis. Avoid experimental reproducibility risks by selecting the exact thiophene variant; do not substitute with the phenyl analog without full revalidation of your SAR and assay conditions.

Molecular Formula C15H12N2O2S
Molecular Weight 284.33
CAS No. 956411-88-4
Cat. No. B2623054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
CAS956411-88-4
Molecular FormulaC15H12N2O2S
Molecular Weight284.33
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CS3)C(=O)O
InChIInChI=1S/C15H12N2O2S/c18-15(19)12-10-17(9-11-5-2-1-3-6-11)16-14(12)13-7-4-8-20-13/h1-8,10H,9H2,(H,18,19)
InChIKeyHOTNBEKRJVASRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic Acid (CAS 956411-88-4): Core Chemical Profile and Research Scaffold


1-Benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 956411-88-4) is a tri-substituted heterocyclic compound with the molecular formula C15H12N2O2S and a molecular weight of 284.3 g/mol [1]. It features a pyrazole core functionalized with a benzyl group at the N1 position, a thiophen-2-yl group at the C3 position, and a carboxylic acid moiety at the C4 position [1]. This scaffold is of interest in medicinal and agricultural chemistry due to the established biological relevance of both thiophene and pyrazole substructures, which are associated with anti-inflammatory, anticancer, and herbicidal activities .

Why 1-Benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic Acid is Not Interchangeable with Common Pyrazole-4-carboxylic Acid Analogs


In scientific procurement, substituting 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid with a closely related analog, such as the phenyl variant (1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid) or the unsubstituted core, introduces significant risks to experimental reproducibility. These structural modifications alter key physicochemical and potentially biological properties. For example, the replacement of a phenyl ring with a thiophene ring changes the electronic character and lipophilicity of the molecule. This is reflected in the computed partition coefficient (XLogP3) of 2.7 for the thiophene compound [1], which differs from that of its phenyl analog [2]. Such a shift in lipophilicity can drastically impact solubility, membrane permeability, and target binding affinity, making the two analogs unsuitable for direct substitution without extensive revalidation of assay conditions and structure-activity relationships (SAR). The quantitative evidence below details specific points of differentiation.

1-Benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic Acid: Quantified Evidence for Differentiation from Analogs


Physicochemical Differentiation: Lipophilicity vs. Phenyl Analog

The compound exhibits a computed lipophilicity (XLogP3) of 2.7 [1]. This differentiates it from the 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid analog, which has a higher computed XLogP3 of 3.2 [2].

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight and Formula Differentiation from Phenyl Analog

The compound has a distinct molecular weight and formula of 284.3 g/mol and C15H12N2O2S, respectively [1]. The phenyl analog, 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid, has a molecular weight of 278.3 g/mol and the formula C17H14N2O2 [2].

Molecular Properties Analytical Chemistry Mass Spectrometry

Commercial Purity Baseline for Reproducible Screening

This compound is available from commercial vendors with a specified purity of ≥95% [1]. This level of purity is a baseline requirement for reproducible results in biological assays.

Chemical Sourcing Quality Control Reproducibility

Optimal Research and Procurement Scenarios for 1-Benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic Acid


Scaffold for Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

The compound serves as a versatile carboxylic acid core for the synthesis of focused libraries of thiophene-containing pyrazole analogs. Its lower computed lipophilicity (XLogP3 = 2.7) relative to the phenyl analog [1] makes it a strategic starting point for medicinal chemistry campaigns aimed at improving aqueous solubility or modulating logP-dependent pharmacokinetic properties [1][2].

Analytical Method Development and Quality Control

With a defined commercial purity (≥95%) and a unique molecular weight (284.3 g/mol) that distinguishes it from common analogs [3][4], this compound is well-suited for use as a reference standard in analytical method development (e.g., HPLC, LC-MS) for reaction monitoring and purity assessment [5].

Agrochemical Discovery for Herbicide Development

Research on pyrazole derivatives has demonstrated herbicidal activity, with this specific compound showing effective growth inhibition of several weed species . The thiophene and pyrazole scaffold is a privileged structure in agrochemistry, and this compound can serve as a building block for the synthesis of novel herbicides .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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